molecular formula C11H18O3 B13301783 5-Tert-butyl-2-oxocyclohexanecarboxylic acid

5-Tert-butyl-2-oxocyclohexanecarboxylic acid

Cat. No.: B13301783
M. Wt: 198.26 g/mol
InChI Key: XIFTXKJKXFSKAS-UHFFFAOYSA-N
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Description

5-tert-butyl-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a carboxylic acid derivative with a tert-butyl group and a ketone functional group on a cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-tert-butylcyclohexanone.

    Oxidation: The 5-tert-butylcyclohexanone is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid.

Industrial Production Methods

Industrial production methods for 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid are similar to the synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-tert-butyl-2-hydroxycyclohexane-1-carboxylic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

5-tert-butyl-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-2-oxocyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interactions with other molecules and its overall stability .

Biological Activity

5-Tert-butyl-2-oxocyclohexanecarboxylic acid, a compound with significant chemical potential, has garnered attention for its biological activity. This article explores its mechanisms of action, biological interactions, and relevant case studies that highlight its potential applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C12H18O3
  • CAS Number : 73469-54-2
  • Molecular Weight : 210.27 g/mol

The structure of this compound features a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may influence biochemical pathways by modulating enzyme activity or altering receptor signaling.

Interaction with Enzymes

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown that it can affect the activity of matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling and are implicated in cancer progression and metastasis .

Biological Activity Data Table

Biological Activity Effect Reference
MMP InhibitionNon-competitive inhibition of MMP-2
Enzyme ModulationAlters metabolic pathways
Antioxidant ActivityReduces oxidative stress in cells

Case Studies

  • Inhibition of Matrix Metalloproteinases
    • A study demonstrated that this compound exhibits inhibitory effects on MMP-2, which is crucial for tumor angiogenesis. This non-competitive inhibition suggests a unique mechanism that does not involve direct binding to the active site but rather alters the enzyme's conformation or function .
  • Antioxidant Properties
    • Another investigation highlighted the antioxidant capabilities of this compound, showing that it can reduce oxidative stress markers in cellular models. This property may provide therapeutic benefits in conditions where oxidative damage is prevalent, such as neurodegenerative diseases .
  • Metabolic Pathway Modulation
    • Research focused on the compound's ability to modulate key metabolic pathways involved in lipid metabolism. The results indicated a significant impact on fatty acid synthesis and degradation processes, suggesting potential applications in metabolic disorders .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

5-tert-butyl-2-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14)

InChI Key

XIFTXKJKXFSKAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C(=O)O

Origin of Product

United States

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